Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by subsequent reactions to introduce the desired substituents . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole ring.
Scientific Research Applications
Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Biological Activity
Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a benzoate ester and a thiazole ring, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in drug development.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Benzoate Ester: Imparts lipophilicity, enhancing membrane permeability.
- Thiazole Ring: Known for antimicrobial and anticancer properties.
- Cyclopentanecarboxamide Group: May contribute to the compound's interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating notable inhibition of growth. The activity is likely attributed to the thiazole moiety, which can disrupt bacterial cell wall synthesis.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 20 | 16 µg/mL |
Candida albicans | 18 | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, primarily through the activation of the intrinsic apoptotic pathway. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Cell Viability Reduction: A decrease in cell viability by approximately 50% at a concentration of 25 µg/mL after 48 hours.
- Apoptotic Induction: Flow cytometry analysis revealed an increase in early and late apoptotic cells.
The biological effects of this compound appear to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as histone deacetylases (HDACs), which play a role in gene expression regulation.
- Receptor Interaction: It may interact with specific receptors on cell membranes, triggering signaling pathways that lead to apoptosis or growth inhibition.
Properties
IUPAC Name |
methyl 4-[2-(cyclopentanecarbonylamino)-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-16(21)13-8-6-11(7-9-13)14-10-23-17(18-14)19-15(20)12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJJFVYTDYOGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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